Suc-Ala-Val-Pro-Phe-pNA
CAS No.: 95192-38-4
Cat. No.: VC2963686
Molecular Formula: C32H40N6O9
Molecular Weight: 652.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95192-38-4 |
---|---|
Molecular Formula | C32H40N6O9 |
Molecular Weight | 652.7 g/mol |
IUPAC Name | 4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 |
Standard InChI Key | XHKDLQZINZYZQD-QIBSBUDHSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide substrate with defined chemical properties that make it suitable for various biochemical applications. The compound consists of four amino acid residues (alanine, valine, proline, and phenylalanine) with a succinyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus.
Chemical Identity and Physical Properties
The fundamental chemical characteristics of Suc-Ala-Val-Pro-Phe-pNA are summarized in Table 1.
Table 1: Chemical and Physical Properties of Suc-Ala-Val-Pro-Phe-pNA
Property | Value |
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CAS Number | 95192-38-4 |
Molecular Formula | C32H40N6O9 |
Molecular Weight | 652.7 g/mol |
IUPAC Name | 4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]propan-2-yl]carbamoyl]butanedioic acid |
Physical State | Solid |
Solubility | Soluble in DMSO |
Purity (Commercial) | Minimum 95% |
The compound's structure incorporates a chromogenic p-nitroanilide group, which enables spectrophotometric detection upon enzymatic cleavage. This feature is crucial for its function as a substrate in enzyme activity assays .
Structural Features and Stability
Suc-Ala-Val-Pro-Phe-pNA contains a specific amino acid sequence that makes it ideal for recognizing and binding to the active sites of various proteases. The peptide backbone consists of natural L-amino acids in a specific sequence that influences its affinity for different enzymes. The succinyl group at the N-terminus enhances solubility and provides additional binding interactions with target enzymes .
For optimal stability, the compound should be stored at -20°C. When preparing stock solutions, it is recommended to aliquot and store them separately to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C can remain stable for up to 6 months, while those at -20°C should be used within 1 month .
Biological Activity and Enzyme Interactions
Suc-Ala-Val-Pro-Phe-pNA exhibits specific interactions with various proteolytic enzymes, making it valuable for studying enzyme kinetics and mechanisms.
Primary Enzyme Targets
The primary enzymatic target of Suc-Ala-Val-Pro-Phe-pNA is human leukocyte cathepsin G, for which it serves as an excellent substrate . Cathepsin G is a serine protease found in neutrophil granules and plays roles in inflammation, immune response, and tissue remodeling. The specificity of Suc-Ala-Val-Pro-Phe-pNA for cathepsin G allows researchers to study this enzyme's activity in various physiological and pathological conditions .
Mechanism of Action
As a chromogenic substrate, Suc-Ala-Val-Pro-Phe-pNA operates through a specific mechanism:
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The peptide portion (Suc-Ala-Val-Pro-Phe) binds to the active site of the target protease
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The enzyme cleaves the bond between phenylalanine and the p-nitroanilide group
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This cleavage releases p-nitroaniline, which has a yellow color and can be monitored spectrophotometrically
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The release of p-nitroaniline is measured at 405-410 nm using spectrophotometric methods
This mechanism allows real-time monitoring of enzyme activity, making it useful for kinetic studies and inhibitor screening .
Research Applications
Suc-Ala-Val-Pro-Phe-pNA has diverse applications in biochemical and biomedical research, serving as a valuable tool for understanding enzymatic processes and developing therapeutic strategies.
Enzyme Activity Assays
One of the primary applications of Suc-Ala-Val-Pro-Phe-pNA is in enzyme activity assays. The compound serves as a substrate for measuring the activity of specific proteases, particularly cathepsin G. These assays are crucial for understanding enzyme kinetics and mechanisms, which are essential for drug discovery and development. The chromogenic nature of the substrate allows for straightforward spectrophotometric monitoring of enzyme activity .
Peptide Synthesis and Drug Development
Suc-Ala-Val-Pro-Phe-pNA is valuable in the synthesis of peptides, facilitating the creation of complex molecules used in drug development and therapeutic applications. The specific amino acid sequence serves as a model for designing peptide-based drugs targeting proteases involved in various diseases .
Diagnostic Applications
The compound has significant potential in developing diagnostic tests for diseases involving proteolytic enzymes. By serving as a substrate for specific proteases that may be elevated in certain pathological conditions, Suc-Ala-Val-Pro-Phe-pNA can contribute to enhanced early detection methods for diseases where protease activity is a biomarker .
Pharmaceutical Research
The unique properties of Suc-Ala-Val-Pro-Phe-pNA make it a candidate for formulating new drugs, particularly in targeting specific biological pathways. Its specificity for cathepsin G and other proteases allows researchers to develop inhibitors that could modulate enzyme activity in disease states .
Comparative Analysis with Related Compounds
Suc-Ala-Val-Pro-Phe-pNA belongs to a family of similar peptide substrates that vary in their amino acid composition and, consequently, their specificity for different proteases.
Structural Analogues and Their Properties
Table 2 compares Suc-Ala-Val-Pro-Phe-pNA with structurally related peptide substrates:
Table 2: Comparison of Suc-Ala-Val-Pro-Phe-pNA with Related Peptide Substrates
This comparison reveals how subtle changes in amino acid composition can significantly alter enzyme specificity and, consequently, research applications.
Substrate Specificity and Enzyme Kinetics
Different peptide substrates exhibit varying affinities for proteolytic enzymes, reflected in their kinetic parameters. For instance, Suc-Ala-Ala-Pro-Phe-pNA is a substrate for chymotrypsin with a Km value of 60 μM, for cathepsin G with a Km of 1.7 mM, and for chymase with a Km of 4 mM . These kinetic parameters provide valuable information about enzyme-substrate interactions and can guide the selection of appropriate substrates for specific research applications.
Current Research and Future Perspectives
Suc-Ala-Val-Pro-Phe-pNA continues to be an important tool in biochemical research, with ongoing studies exploring its applications in various fields.
Recent Advances in Protease Research
Recent research has expanded our understanding of proteases and their roles in health and disease. Suc-Ala-Val-Pro-Phe-pNA has contributed to these advances by enabling detailed studies of enzyme kinetics and mechanisms. The compound's specificity for cathepsin G has made it valuable for investigating this enzyme's involvement in inflammatory processes and immune responses .
Future Research Directions
Future research with Suc-Ala-Val-Pro-Phe-pNA may focus on:
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Developing modified versions with enhanced specificity for particular proteases
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Creating fluorescent or bioluminescent derivatives for increased sensitivity in enzyme assays
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Applying the compound in novel diagnostic platforms for disease detection
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Exploring its potential in personalized medicine approaches based on individual protease profiles
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